molecular formula C6H8N2O2 B6266391 5-(2-hydroxyethyl)pyrimidin-2-ol CAS No. 1537368-00-5

5-(2-hydroxyethyl)pyrimidin-2-ol

Cat. No.: B6266391
CAS No.: 1537368-00-5
M. Wt: 140.1
InChI Key:
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Description

5-(2-Hydroxyethyl)pyrimidin-2-ol is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxyethyl group at the 5-position and a hydroxyl group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyethyl)pyrimidin-2-ol typically involves the reaction of pyrimidine derivatives with ethylene oxide or ethylene glycol under basic conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the pyrimidine nitrogen on the ethylene oxide, resulting in the formation of the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)pyrimidin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Pyrimidine-2-carboxylic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various alkyl or acyl pyrimidine derivatives.

Scientific Research Applications

5-(2-Hydroxyethyl)pyrimidin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyethyl)pyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound may also interact with nucleic acids, affecting their stability and function.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.

    5-Hydroxypyrimidine: Studied for its role in metabolic pathways and as a precursor to various pharmaceuticals.

    2,4-Dihydroxypyrimidine: Used in the synthesis of barbiturates and other medicinal compounds.

Uniqueness

5-(2-Hydroxyethyl)pyrimidin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyethyl and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

1537368-00-5

Molecular Formula

C6H8N2O2

Molecular Weight

140.1

Purity

95

Origin of Product

United States

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